molecular formula C13H15N5 B1438835 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine CAS No. 881191-48-6

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine

カタログ番号 B1438835
CAS番号: 881191-48-6
分子量: 241.29 g/mol
InChIキー: HWCXYZOJJTYDFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process involved the use of various compounds and techniques, demonstrating the complexity and precision required in the creation of these derivatives .

科学的研究の応用

1. Potential in Treating Advanced Prostate Cancer

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine derivatives have been explored for treating advanced prostate cancer. Specifically, a compound named AZD3514, which resulted from modifications of this molecule, showed promise in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).

2. Role in Anti-Diabetic Medications

This chemical structure has also been used to synthesize a family of compounds for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aimed at developing anti-diabetic medications. Some derivatives demonstrated significant antioxidant and insulinotropic activity (Bindu et al., 2019).

3. Potential in Anti-Tubercular Agents

Certain derivatives of this compound have been designed and synthesized as potential anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis H37Ra, offering a new avenue for tuberculosis treatment (Srinivasarao et al., 2020).

4. Antihistaminic and Anti-inflammatory Applications

Some fused pyridazines with this structure have been found to exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, making them potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

5. Exploration in Anticancer Therapy

The derivatives of this compound have been evaluated as inhibitors of the dCTPase enzyme, which is involved in cancer progression. These studies provide valuable insights for ligand-based anticancer drug design (Mishra & Sharma, 2020).

特性

IUPAC Name

3-piperazin-1-yl-6-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-2-6-15-11(3-1)12-4-5-13(17-16-12)18-9-7-14-8-10-18/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXYZOJJTYDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-6-pyridin-2-ylpyridazine (0.250 g, 1.300 mmol) in acetonitrile (15 mL) was added piperazine (0.335 g, 3.900 mmol) and the mixture was stirred at reflux for 4 hours. The solvent was removed in vacuo. The residue was purified by column chromatography to afford the title compound in 77% yield (0.240 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 3
Reactant of Route 3
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 4
Reactant of Route 4
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 5
Reactant of Route 5
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Reactant of Route 6
Reactant of Route 6
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。